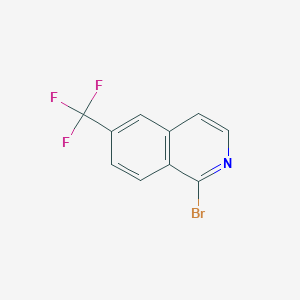

1-Bromo-6-(trifluoromethyl)isoquinoline

Übersicht

Beschreibung

1-Bromo-6-(trifluoromethyl)isoquinoline is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthetic methods are discussed. The compound likely shares similar properties and reactivity with the isoquinoline derivatives that are described in the papers. Isoquinolines are heterocyclic aromatic compounds that are important in medicinal chemistry and materials science due to their diverse biological activities and applications 10.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, palladium-catalyzed radical cascade difluoroalkylation-cyclization of vinyl isocyanides with bromodifluoroacetic derivatives is used to synthesize 1-difluoroalkyl isoquinolines . Another method involves a palladium-catalyzed C-H activation and intramolecular addition of N-C annulation to synthesize isoquinolin-1(2H)-ones . Additionally, the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with CH2(CN)2 leads to the formation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles . These methods highlight the versatility of catalytic systems in constructing the isoquinoline core with various substituents.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex, with various substituents affecting the overall geometry and electronic properties. For example, in 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline, the mean planes of the tricycle and bromophenyl fragments form a dihedral angle, and the crystal packing exhibits π–π interactions and weak intermolecular C–H⋯O hydrogen bonds . These structural features can influence the reactivity and physical properties of the molecules.

Chemical Reactions Analysis

Isoquinoline derivatives participate in a range of chemical reactions. The photocatalytic reaction of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene leads to the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines . Rhodium-catalyzed reactions can yield 4-bromo-1,2-dihydroisoquinolines, with a bromonium ylide proposed as the key intermediate . These reactions demonstrate the potential for creating diverse structures by engaging different functional groups in isoquinoline chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structures. For example, the introduction of bromo and trifluoromethyl groups can increase the density and lipophilicity of the molecules, which may affect their boiling points, solubility, and stability. The presence of halogens can also make the compounds suitable for further functionalization through nucleophilic substitution reactions . The perfluorinated isoquinolinediones synthesized through visible-light-induced cyclization of alkenes show the incorporation of a wide variety of perfluorinated groups, which can significantly alter the compound's properties10.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Applications : A study by Huang, Huang, and Zhang (2009) describes the use of multicomponent reactions involving α-bromo carbonyl compounds, such as 1-Bromo-6-(trifluoromethyl)isoquinoline, in synthesizing pyrido[2,1-a]isoindoles or isoindolo[2,1-a]isoquinolines. These compounds have potential applications in antitumor drugs and fluorescent material fields (Huang, Huang, & Zhang, 2009).

Local Anesthetic Activity and Synthesis : Another research by Azamatov et al. (2023) discusses the synthesis and evaluation of isoquinoline alkaloids, which have shown roles in curing various diseases. The study focuses on reducing the toxicity of these molecules to increase their therapeutic margin (Azamatov et al., 2023).

Anti-Tumor Drug Design : Gao et al. (2015) synthesized a novel isoquinoline compound with multiple isoquinoline-3-carboxylic acid moieties for anti-tumor activity. The compound showed high therapeutic efficacy and low systemic toxicity, suggesting its potential as an anti-tumor lead (Gao et al., 2015).

Synthesis of Fluorescent Compounds : A study by Balog, Riedl, and Hajos (2013) demonstrated the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines using 4-Substituted 1-bromoisoquinolin-3-amines. This showcases the potential use of bromoisoquinolines in creating fluorescent materials (Balog, Riedl, & Hajos, 2013).

Quinoline Derivatives Synthesis : Şahin et al. (2008) explored the bromination reaction of tetrahydroquinoline to synthesize various quinoline derivatives. This process could involve compounds like 1-Bromo-6-(trifluoromethyl)isoquinoline, highlighting its role in synthesizing valuable chemical compounds (Şahin et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

It is often used as a reagent in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .

Mode of Action

The mode of action of 1-Bromo-6-(trifluoromethyl)isoquinoline is primarily through its role as a reagent in Suzuki–Miyaura cross-coupling reactions . In these reactions, it acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-6-(trifluoromethyl)isoquinoline are related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis to form carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Result of Action

The result of the action of 1-Bromo-6-(trifluoromethyl)isoquinoline is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This enables the synthesis of complex organic molecules, which can have various applications in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

1-bromo-6-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-9-8-2-1-7(10(12,13)14)5-6(8)3-4-15-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSKOPQZIJYYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Br)C=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277840 | |

| Record name | 1-Bromo-6-(trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-6-(trifluoromethyl)isoquinoline | |

CAS RN |

1196152-93-8 | |

| Record name | 1-Bromo-6-(trifluoromethyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-6-(trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3032094.png)

![Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-](/img/structure/B3032098.png)

![dicyclohexylamine (S)-4-fluoro-4-methyl-2-(((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanoate](/img/structure/B3032101.png)

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3032109.png)

![3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3032111.png)